molecular formula C12H9Cl2NO2 B1475973 1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098078-94-3

1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475973
CAS No.: 2098078-94-3
M. Wt: 270.11 g/mol
InChI Key: UPIDRYLVIHYZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIDRYLVIHYZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dichlorobenzyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with a 3,5-dichlorobenzyl group and a carboxylic acid functional group. This structure is critical for its biological activity as it influences the compound's interaction with biological targets.

The antimicrobial activity of this compound has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound exhibits selective toxicity against Gram-positive bacteria and certain fungi, making it a candidate for addressing antimicrobial resistance.

Case Studies

  • In Vitro Studies : A study evaluated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that the compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL, depending on the strain tested .
  • Fungal Pathogens : The compound also demonstrated antifungal activity against Candida auris and Aspergillus fumigatus, with MIC values of 8 µg/mL and 16 µg/mL respectively. These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by resistant pathogens .

The anticancer properties of this compound are believed to stem from its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound's interaction with specific cellular receptors may also play a role in modulating cancer cell proliferation.

Case Studies

  • Cell Line Studies : In an experiment using A549 human lung cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 10 µM. This indicates that it can effectively inhibit cancer cell growth at relatively low concentrations .
  • Comparative Analysis : When compared to other known anticancer agents, such as cisplatin, the compound showed comparable efficacy but with a distinct mechanism that may reduce side effects associated with traditional chemotherapeutics .

Data Summary

Biological ActivityTarget Organisms/CellsMIC/IC50 Values
AntimicrobialStaphylococcus aureus4-16 µg/mL
Klebsiella pneumoniae8-32 µg/mL
Candida auris8 µg/mL
Aspergillus fumigatus16 µg/mL
AnticancerA549 Human Lung Cancer CellsIC50 ~10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.